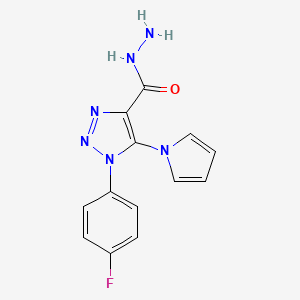

1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide

説明

特性

IUPAC Name |

1-(4-fluorophenyl)-5-pyrrol-1-yltriazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN6O/c14-9-3-5-10(6-4-9)20-13(19-7-1-2-8-19)11(17-18-20)12(21)16-15/h1-8H,15H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQUCGKFDVZMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(N=NN2C3=CC=C(C=C3)F)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

Introduction of the pyrrole group: This step involves the reaction of the triazole intermediate with a pyrrole derivative under suitable conditions.

Addition of the fluorophenyl group: This can be done through a substitution reaction where a fluorophenyl halide reacts with the triazole-pyrrole intermediate.

Formation of the carbohydrazide group: This final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

化学反応の分析

1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.

科学的研究の応用

Pharmacological Applications

-

Antimicrobial Activity

- Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation. This is particularly relevant in the development of new antibiotics to combat resistant strains.

-

Anticancer Properties

- The triazole moiety is known for its role in anticancer drug design. Studies have demonstrated that compounds containing the triazole structure can induce apoptosis in cancer cells. For instance, analogs of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide have shown cytotoxic effects against several cancer cell lines, suggesting potential for further development as anticancer agents.

-

Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties, primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This mechanism is crucial for managing conditions related to chronic inflammation, such as arthritis and cardiovascular diseases.

Material Science Applications

-

Coordination Chemistry

- The ability of this compound to form coordination complexes with transition metals has implications in catalysis and materials science. Such complexes can enhance catalytic activity and stability, making them suitable for various industrial applications.

-

Polymer Chemistry

- Incorporation of triazole derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research indicates that these compounds can improve the performance of polymers used in coatings and electronic materials.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, the compound was tested on human breast cancer cell lines (MCF-7). It was found to induce apoptosis through mitochondrial pathways, with IC50 values indicating strong cytotoxicity compared to established chemotherapeutics .

作用機序

The mechanism of action of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the desired therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide can be compared with other triazole derivatives, such as:

- 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide

- 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide

- 1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide

These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties and biological activities, making each compound unique in its own right.

生物活性

1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of 4-fluorophenyl derivatives with pyrrole and triazole moieties. The structural formula is represented as follows:

This compound features a triazole ring that is crucial for its biological activity, particularly in enzyme inhibition and anticancer properties.

Anticancer Properties

Recent studies have indicated that derivatives of 1,2,3-triazoles exhibit promising anticancer activity. For instance, compounds similar to 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide have shown significant cytotoxic effects against various cancer cell lines. A study reported IC50 values for related triazole compounds ranging from 21.86 to 40.37 µg/mL against A375 (melanoma) and PC3 (prostate) cancer cell lines, indicating moderate to high efficacy compared to standard treatments like cisplatin .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrase-II (CA-II), an enzyme involved in numerous physiological processes. In vitro assays demonstrated that triazole derivatives exhibited IC50 values between 13.8 and 35.7 µM against CA-II . Molecular docking studies suggested that these compounds bind effectively to the active site of CA-II, highlighting their potential as therapeutic agents in conditions where CA-II is implicated.

Case Studies

Case Study 1: Anticancer Activity

In a comparative study of various triazole derivatives, compound 9e (related to our compound) showed an IC50 value of 18.1 ± 1.31 µM against CA-II, suggesting that modifications on the triazole ring significantly enhance biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that the presence of electron-withdrawing groups such as fluorine at specific positions enhances the inhibitory activity against both cancer cells and enzymes . This indicates that further modifications could lead to more potent derivatives.

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide, and how are reaction conditions optimized?

- Methodology :

-

Cyclocondensation : React fluorophenyl precursors with pyrrole derivatives in ethanol under reflux, followed by hydrazide formation via hydrazine hydrate treatment .

-

Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazole core, ensuring regioselectivity by controlling temperature (60–80°C) and solvent polarity (DMF/H2O mixtures) .

-

Optimization : Adjust stoichiometry (1:1.2 molar ratio for azide:alkyne) and catalyst loading (5 mol% CuSO4) to maximize yield. Monitor reaction progress via TLC or HPLC.

- Table 1 : Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Key Parameters | Reference |

|---|---|---|---|

| Triazole Formation | CuSO4, sodium ascorbate, DMF/H2O | 60°C, 12 h | |

| Hydrazide Derivatization | Hydrazine hydrate, ethanol, reflux | 24 h, N2 atmosphere |

Q. What analytical techniques are essential for structural characterization?

- Methodology :

- NMR Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions (e.g., fluorophenyl δH 7.2–7.8 ppm; triazole δC 145–150 ppm) .

- X-ray Crystallography : Employ SHELXL for refinement, particularly for resolving triazole ring planarity and hydrogen-bonding networks. Collect data at 100 K to minimize thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 356.12).

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., COX-2 or LSD1). Parameterize the triazole’s dipole moment and fluorophenyl’s hydrophobicity for accurate scoring .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable protein-ligand complexes).

Q. How to resolve contradictions in reported biological activity data?

- Methodology :

- Dose-Response Studies : Re-evaluate IC50 values across multiple cell lines (e.g., HepG2 vs. MCF-7) to identify cell-type specificity .

- Assay Standardization : Use positive controls (e.g., indomethacin for COX inhibition) and replicate experiments under identical conditions (pH 7.4, 37°C) .

Q. What strategies improve synthetic scalability without compromising yield?

- Methodology :

- Flow Chemistry : Transition batch reactions to continuous flow to enhance reproducibility (residence time: 30 min, 80°C) .

- Catalyst Recycling : Immobilize Cu catalysts on silica gel to reduce metal contamination and costs .

Q. How to analyze impurity profiles during synthesis?

- Methodology :

- HPLC-MS : Use a C18 column (ACN/H2O gradient) to separate byproducts. Compare retention times with spiked standards (e.g., unreacted azide at tR 4.2 min) .

- Stability Testing : Accelerate degradation under oxidative (H2O2) and thermal (40°C) stress to identify labile functional groups (e.g., hydrazide hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。